N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are believed to be associated with anti-tubercular and anti-inflammatory activities . The compound has shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It also interacts with enzymes involved in the biosynthesis of prostaglandins, which play a key role in inflammation .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For anti-tubercular activity, it inhibits the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . In terms of anti-inflammatory activity, it is believed to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. In the context of tuberculosis, it disrupts the biosynthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis . In terms of inflammation, it inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation, offering potential therapeutic benefits for tuberculosis . Additionally, by inhibiting the biosynthesis of prostaglandins, it can potentially reduce inflammation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
The cellular effects of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are not well documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It has been investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Comparison with Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives such as:
2-mercaptobenzothiazole: Known for its use in the vulcanization of rubber.
Benzothiazole-2-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
7-chloro-4-methoxy-1,3-benzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
This compound stands out due to its unique combination of a benzothiazole moiety with a furan-2-carboxamide group, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMSDWOSMYVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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